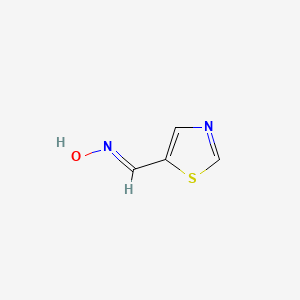

1,3-Thiazole-5-carbaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Thiazole-5-carbaldehyde oxime is a derivative of thiazole . Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The term ‘thiazole’ also refers to a large family of derivatives . Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS .

Synthesis Analysis

Thiazoles can be synthesized through various methods. One such method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles . Another method involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) to provide thiazoles .

Molecular Structure Analysis

The molecular formula of this compound is C19H12Cl3N3OS . The molecular weight is 436.74 . The structure of thiazole is planar, characterized by significant pi-electron delocalization, and has some degree of aromaticity .

Chemical Reactions Analysis

Thiazoles are characterized by their reactivity due to the aromaticity of the ring. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

1,3-Thiazole-5-carbaldehyde oxime can be chemically transformed into different derivatives with potential applications in various fields. For example, it can undergo dehydration to form nitriles, which are further converted into oxadiazoles, and react with different agents to form chlorothiazole-carbonitriles and acetoxythiazole-carbonitriles. These transformations suggest applications in organic synthesis and possibly in drug development (Borthwick et al., 1973).

The compound has been used in the study of reactions with electrophilic alkenes/alkynes, contributing to the understanding of the formation of isoxazolidines and the generation of nitrones from O-H oximes. This research is significant in the field of organic chemistry, especially in the synthesis of heterocyclic compounds (Malamidou-Xenikaki et al., 1997).

Its derivatives have been synthesized and evaluated for anticancer and antiviral activities. Specific derivatives demonstrated significant activity against leukemia and viruses like the Epstein-Barr virus and Hepatitis C, indicating its potential in pharmaceutical research (Lozynskyi et al., 2016).

Thiophene derivatives, including those related to this compound, have been studied as corrosion inhibitors for aluminum alloy in acidic medium. This suggests applications in materials science, particularly in corrosion prevention (Arrousse et al., 2022).

Mechanism of Action

While specific information on the mechanism of action of 1,3-Thiazole-5-carbaldehyde oxime was not found, it’s worth noting that thiazole derivatives have been found to have a wide range of biological activities. For instance, CITCO, a cell-permeable imidazothiazole compound that acts as a CAR agonist, has been found to bind directly to the human pregnane X receptor (hPXR) ligand-binding domain to activate hPXR .

Safety and Hazards

Future Directions

Thiazole derivatives have been implicated in various diseases related to homeostatic perturbations, such as inflammatory bowel disorders, diabetes, and certain cancers . The potential for future PXR and CAR modulators in the clinic has been strengthened by new signaling mechanisms and tools to dissect the complex PXR and CAR biology .

Properties

IUPAC Name |

(NE)-N-(1,3-thiazol-5-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-6-2-4-1-5-3-8-4/h1-3,7H/b6-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLFWCLYZJUCIW-QHHAFSJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC=N1)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1168215.png)

![(6R)-4-hydroxy-2-methyl-6-[(8R,9S,10S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1168218.png)